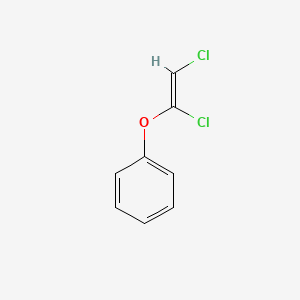

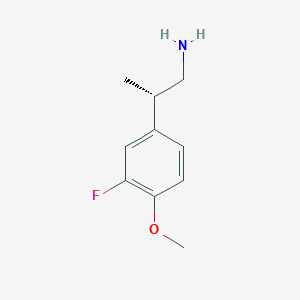

a,b-Dichlorovinyl phenyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Ethers, including a,b-Dichlorovinyl phenyl ether, are known to undergo reactions such as acidic cleavage, where the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Physical And Chemical Properties Analysis

Ethers have a net dipole moment due to the polarity of the C-O bonds. They are generally soluble in water and organic solvents like alcohol, benzene, and acetone. The solubility decreases with an increase in the number of carbon atoms .Scientific Research Applications

Modular Construction of Benzofurans and Indoles

Research shows that α,β-Dichlorovinyl phenyl ether is used in the modular construction of benzofurans and indoles, important compounds in organic synthesis. A one-pot, sequential Suzuki-Miyaura coupling/intramolecular direct arylation method involving α,β-Dichlorovinyl phenyl ether allows easy access to a variety of benzofurans in just two steps from commercially available compounds (Geary & Hultin, 2009).

Synthesis of Tetraacetate and Tetramethyl Ether

α,β-Dichlorovinyl phenyl ether is also involved in the synthesis of complex organic molecules like tetraacetate and tetramethyl ether. It is used in reactions with 2,6-dimethylphenol to create these compounds, demonstrating its versatility in organic chemistry (Mcgowan, Anderson & Walker, 2010).

Lanthanide-Selective Macrocyclic Complex-Forming Agent

In a study, α,β-Dichlorovinyl phenyl ether was used to create a macrocyclic compound that selectively forms complexes with rare-earth cations. This compound has potential applications in materials science and spectroscopy (Sazonov, Stolyarenko, Artamkina & Beletskaya, 2005).

Ether Chemistry in Organic Synthesis

α,β-Dichlorovinyl phenyl ether is key in the Williamson ether synthesis and Claisen rearrangement, essential reactions in ether chemistry. These reactions are pivotal in the synthesis of various ethers, demonstrating the compound's importance in organic synthesis education (Sanford, Lis & McPherson, 2009).

Palladium-Catalyzed Modular Assembly of Alkenes

The compound is used in palladium-catalyzed cross-coupling reactions to create electron-rich alkenes, dienes, trienes, and enynes. This method highlights its role in the synthesis of chromophores and molecular electronics components (Geary & Hultin, 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

The presence of the electron-withdrawing chlorine atoms can affect the reactivity of the vinyl group. The ether linkage can participate in hydrogen bonding, potentially influencing solubility and interactions with other molecules. One key reaction of ethers is that they can undergo cleavage to alcohols in the presence of strong acids, such as HI, or strong Lewis acids such as boron tribromide (BBr 3) .

Properties

IUPAC Name |

[(Z)-1,2-dichloroethenoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFFHYPGFBZCLE-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=CCl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O/C(=C/Cl)/Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyanomethyl)imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B2462201.png)

![1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2462204.png)

![N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2462205.png)

![3-(((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2462206.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2462209.png)

![(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462214.png)